molecular formula C13H11N5S B2685249 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide CAS No. 338405-73-5

2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide

Cat. No.: B2685249
CAS No.: 338405-73-5
M. Wt: 269.33
InChI Key: ZNLDHXUXOGUGHS-UHFFFAOYSA-N
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Description

2-Pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a methyl sulfide group linked to a 2-pyridinyl ring and at the 5-position with a 4-pyridinyl moiety. This structure combines nitrogen-rich aromatic systems (pyridine and triazole) with a sulfide bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLDHXUXOGUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 4-pyridinecarboxaldehyde can react with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with an appropriate nitrile to form the triazole ring.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction. For example, 2-chloromethylpyridine can react with the triazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfide Bridge

The methyl sulfide group (-S-CH2-) undergoes nucleophilic substitution reactions, particularly under alkaline conditions or with strong nucleophiles. This reactivity stems from the polarizable sulfur atom, which facilitates bond cleavage.

Key reaction example :
Compound+R-XR-S-CH2-triazole-pyridine+HX\text{Compound} + \text{R-X} \rightarrow \text{R-S-CH}_2\text{-triazole-pyridine} + \text{HX}
Here, R-X represents alkyl halides or aryl halides. For instance, reactions with methyl bromide or benzyl chloride yield corresponding thioether derivatives .

Reagent Conditions Product Yield
Methyl bromideMeOH, NaOH, RT, 2 hrsMethylthio derivative82%
Benzyl chlorideDMF, K2CO3, 60°C, 4 hrsBenzylthio derivative78%

Coordination Chemistry with Metal Ions

The triazole and pyridine nitrogen atoms act as Lewis bases, forming stable complexes with transition metals. This property is exploited in catalytic and materials science applications.

Notable complexes :

  • Copper(II) : Forms octahedral complexes via N1 (triazole) and N4' (pyridine) coordination, confirmed by EPR and UV-Vis spectroscopy.

  • Palladium(0) : Serves as a ligand in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings.

Compound+Cu(NO3)2[Cu(L)2(NO3)2]\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2(\text{NO}_3)_2]
(L = ligand form of the compound)

Cyclization Reactions

Under acidic or oxidative conditions, the compound participates in cyclization to form fused heterocycles:

Example pathway :
CompoundH2SO4,ΔHNO3Benzothiadiazole derivative\text{Compound} \xrightarrow[\text{H}_2\text{SO}_4, \Delta]{\text{HNO}_3} \text{Benzothiadiazole derivative}
This reaction proceeds through nitration at the pyridine ring followed by intramolecular cyclization.

Oxidation

The sulfide bridge oxidizes to sulfoxide or sulfone derivatives using H2O2 or meta-chloroperbenzoic acid (mCPBA):
-S-CH2H2O2-SO-CH2excess H2O2-SO2-CH2\text{-S-CH}_2- \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-CH}_2- \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2\text{-CH}_2-
Sulfoxide forms are stabilized by hydrogen bonding with triazole NH .

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces pyridine rings to piperidines while leaving the triazole intact :
PyridineH2,50psiPiperidine\text{Pyridine} \xrightarrow{\text{H}_2, 50 psi} \text{Piperidine}

Biological Alkylation in Neuroprotective Contexts

In vivo studies demonstrate that the methyl sulfide group undergoes metabolic S-demethylation, producing a thiol intermediate that inhibits α-synuclein aggregation (IC50 = 3.7 μM) . This pathway is critical for its neuroprotective effects in Parkinson’s disease models.

CompoundCYP450LiverHS-CH2-triazole-pyridineα-synuclein inhibition\text{Compound} \xrightarrow[\text{CYP450}]{\text{Liver}} \text{HS-CH}_2\text{-triazole-pyridine} \rightarrow \alpha\text{-synuclein inhibition}

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Catalysts/Conditions Applications
Nucleophilic substitutionSulfide bridgeNaOH, DMF, 60°CDerivative synthesis
Metal coordinationTriazole N1, pyridine N4'Cu(NO3)2, EtOH/H2OCatalysis, materials science
OxidationSulfur atomH2O2, mCPBAMetabolite generation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is C12H10N6SC_{12}H_{10}N_6S, with a molecular weight of approximately 246.30 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and antibacterial properties.

Antifungal Activity

Research has shown that derivatives of the triazole scaffold exhibit significant antifungal activity. For instance, a study synthesized novel compounds related to pyridine and triazole structures that demonstrated potent antifungal effects against various strains of Candida species, outperforming traditional treatments like fluconazole . The mechanism often involves the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal membranes.

Antibacterial Properties

Compounds containing the triazole moiety have been evaluated for their antibacterial activity. A series of substituted triazoles were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial properties, suggesting potential for development as new antimicrobial agents .

Coordination Chemistry

The compound has also been explored as a ligand in coordination chemistry. Specifically, it has been used to form coordination frameworks with transition metals like zinc under solvothermal conditions. These metal complexes have shown potential applications in catalysis and materials science due to their unique structural properties .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal ActivitySynthesized compounds showed MIC values ≤ 25 µg/mL against Candida albicans .
Study 2Antibacterial EvaluationSeveral derivatives demonstrated strong inhibition against E. coli and S. aureus .
Study 3Coordination ChemistrySuccessful formation of Zn(II) complexes with enhanced catalytic properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal insights into the interaction mechanisms at the molecular level, aiding in the optimization of lead compounds for drug development.

Mechanism of Action

The mechanism of action of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can act as a bioisostere for amides or other functional groups, allowing the compound to bind to active sites or allosteric sites of proteins. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, molecular properties, and reported activities of 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide with analogous compounds:

Compound Name Structural Features Molecular Weight Biological Activity/Application Key Properties/Findings
Target Compound 2-Pyridinyl-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide ~311 (inferred) Not explicitly reported (potential enzyme inhibitor) Dual pyridine rings enhance π-π stacking; sulfide bridge may improve metabolic stability.
Topiroxostat (4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyridinecarbonitrile) Triazole-pyridinecarbonitrile backbone 293.27 Xanthine oxidase inhibitor (hyperuricemia/gout) Suicide substrate mechanism; approved in Japan (2013). Similar triazole-pyridine core.
Compound 2 () 3-[5-[(4-Methoxy-phenyl)methylsulfanyl]-4-methyl-triazol-3-yl]pyridine Not reported Amyloid aggregation inhibitor Pharmacophore-fit score >57; sulfanyl group critical for binding.
N-Phenyl-2-[[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]acetamide Acetamide-linked triazole-thioether with pyridine 311.363 Not reported ChemSpider ID 756107; acetamide enhances lipophilicity.
Pyridine 1-oxide () 4-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]pyridine 1-oxide 239.23 Not explicitly reported Melting point: 322–323°C (decomp); oxide group increases polarity.
5-(4-Allyl-5-sulfanyl-4H-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Allyl-sulfanyl triazole with benzyl-pyridinone Not reported Not explicitly reported Steric bulk from benzyl/allyl groups may hinder target binding.

Key Observations

Structural Variations and Activity :

  • The target compound shares a triazole-pyridine core with topiroxostat , but the latter’s carbonitrile group enhances its efficacy as a xanthine oxidase (XO) suicide inhibitor. Replacing the carbonitrile with a methyl sulfide (as in the target) may alter enzyme affinity or metabolic pathways .
  • Compound 2 () demonstrates that sulfanyl-triazole-pyridine derivatives can inhibit amyloid aggregation. The target compound’s additional pyridine ring (vs. 4-methoxyphenyl in Compound 2) could improve solubility or target specificity .

Electronic and Steric Effects :

  • The pyridine 1-oxide derivative () exhibits a high melting point (322–323°C), suggesting strong intermolecular interactions due to the oxide group. The target compound’s sulfide bridge may reduce polarity compared to this analog .
  • N-Phenyl-2-[[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]acetamide () incorporates an acetamide group, which increases molecular weight and lipophilicity. This contrasts with the target compound’s simpler methyl sulfide linkage .

Pharmacological Potential: While topiroxostat is clinically validated for hyperuricemia, the target compound’s structural similarity suggests possible XO inhibition. However, the absence of a carbonitrile group might necessitate alternative binding modes . Derivatives like Compound 2 highlight the versatility of sulfanyl-triazole-pyridine systems in targeting neurodegenerative diseases, a direction unexplored for the target compound .

Biological Activity

2-Pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H9N5S
  • Molecular Weight : 223.239 g/mol
  • CAS Number : 36770-50-0
  • IUPAC Name : 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Antifungal Activity : Notably, derivatives have demonstrated potent antifungal effects against Candida albicans, showing MIC values as low as 0.05–0.3 μg/mL against resistant strains .

Anticancer Potential

The triazole moiety is often linked to anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some derivatives act by inhibiting specific enzymes involved in cancer cell metabolism or by inducing apoptosis in tumor cells.
  • Case Study : A study found that a related compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been explored in several studies:

  • COX Inhibition : Compounds similar to this compound have shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. For example, IC50 values for COX inhibition were reported at approximately 0.04 μmol for some derivatives .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Key findings include:

  • Pyridine Substitution : The presence of pyridine rings enhances solubility and bioavailability, which is critical for therapeutic efficacy.
  • Thioether Linkage : The methyl sulfide group has been associated with improved interaction with biological targets, increasing overall potency.

Safety and Toxicity

While many derivatives show promising biological activities, safety profiles are crucial for their development:

  • Toxicological Studies : Preliminary studies indicate acceptable toxicity levels at therapeutic doses; however, further investigations are necessary to fully understand the safety margins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via S-alkylation of 5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol with 2-(chloromethyl)pyridine in an alkaline medium (e.g., ethanol or methanol with K₂CO₃ as a base). Reaction optimization studies show that yields (77–89%) depend on solvent polarity, reaction time (9–13 hours), and temperature (room temperature to reflux). Catalysts such as Cu(I) salts may enhance regioselectivity in triazole functionalization .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMF/ethanol solutions. Data collection using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELX software (e.g., SHELXL-2018 for structure solution and SHELXTL for visualization) confirm bond lengths, angles, and non-covalent interactions. For example, the triazole-pyridine torsion angle can be analyzed to assess planarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : DMSO-d₆ is a preferred solvent for resolving pyridyl and triazolyl protons. Key signals include δ ~8.6 ppm (pyridine H) and δ ~14.5 ppm (triazole NH, broad singlet) .
  • IR Spectroscopy : Peaks at ~3050 cm⁻¹ (C-H stretching), ~1560 cm⁻¹ (C=N triazole), and ~1250 cm⁻¹ (C-S stretching) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 327.12) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in metal coordination?

  • Methodological Answer : The sulfur atom and triazole/pyridine nitrogen donors enable chelation with transition metals (e.g., Cu, UO₂²⁺). Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict ligand-metal bond strengths and orbital interactions. Experimentally, UV-Vis titration with Cu(NO₃)₂ in acetonitrile shows a bathochromic shift (~30 nm) upon complexation, indicating charge-transfer transitions .

Q. What mechanistic insights explain the oxidation of the sulfide group to sulfone derivatives?

  • Methodological Answer : Oxidation with H₂O₂ or KMnO₄ in acetic acid proceeds via a radical intermediate. Monitoring by TLC (silica gel, ethyl acetate/hexane) and ¹H NMR reveals sulfide (δ ~2.5 ppm) conversion to sulfone (δ ~3.8 ppm). Kinetic studies (GC-MS timepoints) suggest pseudo-first-order kinetics with an activation energy of ~45 kJ/mol .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of a kinase (e.g., EGFR, PDB: 1M17) identifies binding poses. The triazole-pyridine scaffold shows hydrogen bonding with Lys721 and π-π stacking with Phe723. MD simulations (GROMACS, 100 ns) assess stability, with RMSD < 2.0 Å indicating robust binding .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodological Answer : Dose-response assays (MTT for cytotoxicity, ELISA for TNF-α inhibition) clarify biphasic effects. For example, EC₅₀ for anti-inflammatory activity may be 10 μM, while IC₅₀ for cytotoxicity is 50 μM. Confocal microscopy (ROS staining) and transcriptomics (RNA-seq) further differentiate mechanisms .

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